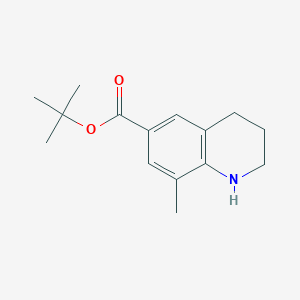

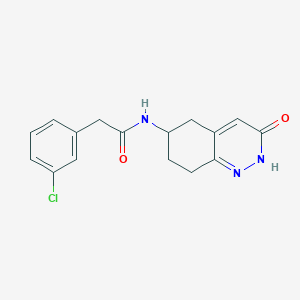

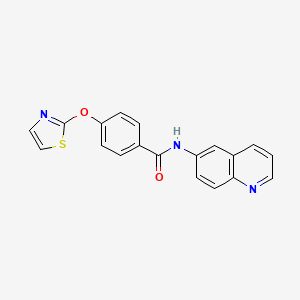

![molecular formula C25H10Cl3F9N2O3 B2460994 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 329705-18-2](/img/structure/B2460994.png)

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine, commonly known as CFTR(inh)-172, is a small molecule inhibitor that selectively blocks the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTR is a protein that is expressed in various epithelial tissues, including the lungs, pancreas, and sweat glands. Mutations in the CFTR gene cause cystic fibrosis (CF), a life-threatening genetic disease that affects approximately 70,000 people worldwide. CFTR(inh)-172 has been extensively studied as a potential therapeutic agent for CF and other diseases that involve CFTR dysfunction.

Mecanismo De Acción

Target of Action

Compounds with trifluoromethyl groups have been found to exhibit numerous pharmacological activities .

Mode of Action

It’s worth noting that trifluoromethyl-containing compounds have been found to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

The compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .

Pharmacokinetics

The compound’s physical and chemical properties, such as its melting point, boiling point, and density, can be found in various chemical databases .

Action Environment

It’s worth noting that the compound’s synthesis involves a multicomponent synthetic route, where lewis acids play an important role in selectively synthesizing six-membered heterocycles .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has several advantages and limitations for lab experiments. Some of the advantages include:

1. High selectivity for the 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine chloride channel.

2. Potent inhibition of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion.

3. Availability of commercial sources.

Some of the limitations include:

1. Poor solubility in water.

2. Limited stability in solution.

3. Limited tissue penetration.

Direcciones Futuras

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been extensively studied in preclinical models of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction. Some potential future directions for research include:

1. Development of more potent and selective 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors.

2. Investigation of the potential therapeutic benefits of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibition in diseases other than CF, such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.

3. Optimization of the pharmacokinetic properties of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors to improve tissue penetration and stability.

4. Use of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine inhibitors in combination with other therapies, such as antibiotics and anti-inflammatory agents, to improve clinical outcomes in CF and other diseases.

Métodos De Síntesis

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 can be synthesized using a multi-step reaction sequence that involves the coupling of 4-chloro-3-(trifluoromethyl)phenol with 2,4,6-trichloropyrimidine, followed by the substitution of the remaining chlorine atoms with phenoxy groups. The final product is obtained after purification by column chromatography.

Aplicaciones Científicas De Investigación

2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine(inh)-172 has been used extensively in scientific research to study the role of 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine in various physiological processes and diseases. It has been shown to block 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine-mediated chloride secretion in human airway epithelial cells, sweat glands, and pancreatic ducts, making it a valuable tool for investigating the pathophysiology of CF and other diseases that involve 2,4,6-Tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine dysfunction.

Propiedades

IUPAC Name |

2,4,6-tris[4-chloro-3-(trifluoromethyl)phenoxy]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H10Cl3F9N2O3/c26-17-4-1-11(7-14(17)23(29,30)31)40-20-10-21(41-12-2-5-18(27)15(8-12)24(32,33)34)39-22(38-20)42-13-3-6-19(28)16(9-13)25(35,36)37/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSJVVKSKSNENBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2=CC(=NC(=N2)OC3=CC(=C(C=C3)Cl)C(F)(F)F)OC4=CC(=C(C=C4)Cl)C(F)(F)F)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H10Cl3F9N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

663.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

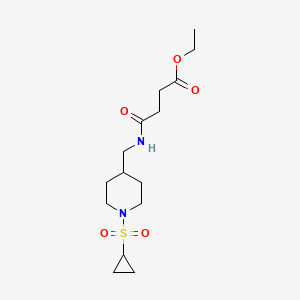

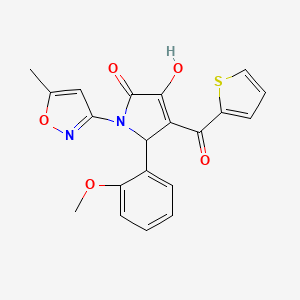

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,3-diphenylpropanamide](/img/structure/B2460912.png)

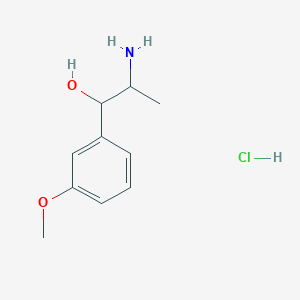

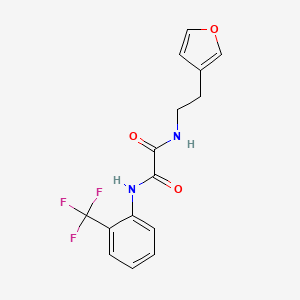

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-fluorophenethyl)oxalamide](/img/structure/B2460916.png)

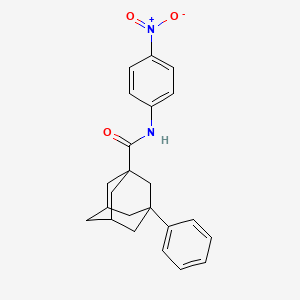

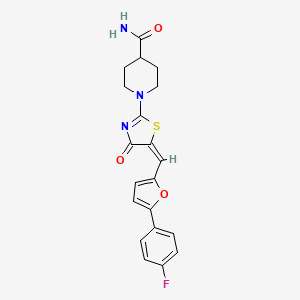

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2460927.png)

![{4-[4-(4-Methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B2460931.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2460934.png)